molecular formula C21H22N2O2S B11827004 (3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

Cat. No.: B11827004
M. Wt: 366.5 g/mol
InChI Key: NPYLCYOTJSBGJN-IMWDKWLZSA-N
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Description

(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the aziridine ring and the subsequent construction of the pyrrolo[3,4-b]pyridine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine-containing molecules and pyrrolo[3,4-b]pyridine derivatives. These compounds share structural features with (3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine but may differ in their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

(1R,4S,7R)-9-(4-methylphenyl)sulfonyl-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene

InChI

InChI=1S/C21H22N2O2S/c1-16-7-10-19(11-8-16)26(24,25)22-13-18-9-12-20(17-5-3-2-4-6-17)23-15-21(18,23)14-22/h2-12,18,20H,13-15H2,1H3/t18-,20+,21+,23?/m1/s1

InChI Key

NPYLCYOTJSBGJN-IMWDKWLZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3C=C[C@H](N4[C@@]3(C2)C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C=CC(N4C3(C2)C4)C5=CC=CC=C5

Origin of Product

United States

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